2-Bromo-4-isopropylbenzaldehyde

Steric Hindrance Regioselectivity Cross-Coupling

2-Bromo-4-isopropylbenzaldehyde (CAS 861897-63-4) is a disubstituted aromatic aldehyde with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol. The compound is characterized by a bromine atom at the ortho position and an isopropyl group at the para position relative to the aldehyde functionality.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 861897-63-4
Cat. No. B1377589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-isopropylbenzaldehyde
CAS861897-63-4
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)C=O)Br
InChIInChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3
InChIKeyVTYCJXMPNYVBSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-isopropylbenzaldehyde (CAS 861897-63-4) Procurement & Selection Guide: Structure and Properties


2-Bromo-4-isopropylbenzaldehyde (CAS 861897-63-4) is a disubstituted aromatic aldehyde with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . The compound is characterized by a bromine atom at the ortho position and an isopropyl group at the para position relative to the aldehyde functionality . This specific substitution pattern confers unique steric and electronic properties that distinguish it from other 2-bromo-4-alkylbenzaldehyde analogs and influence its reactivity profile in cross-coupling and condensation chemistries .

Why Generic 2-Bromo-4-isopropylbenzaldehyde Substitution Fails: Steric and Electronic Constraints


Substituting 2-Bromo-4-isopropylbenzaldehyde with other 2-bromo-4-alkylbenzaldehydes or 2-bromo-benzaldehyde derivatives can significantly alter reaction outcomes due to the pronounced steric bulk and electron-donating inductive effect of the isopropyl group . This combination influences the electrophilicity of the aldehyde carbon and the reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions, leading to different reaction rates, yields, and selectivities compared to analogs with smaller alkyl substituents (e.g., methyl or ethyl) or those lacking an alkyl group altogether .

2-Bromo-4-isopropylbenzaldehyde (CAS 861897-63-4) Quantitative Evidence for Differentiated Selection


Increased Steric Bulk vs. 2-Bromo-4-methylbenzaldehyde for Regioselective Cross-Coupling

The isopropyl substituent in 2-Bromo-4-isopropylbenzaldehyde provides greater steric hindrance compared to the methyl group in 2-Bromo-4-methylbenzaldehyde, as evidenced by calculated molar refractivity values of 54.11 cm³ and topological polar surface area (TPSA) of 17.07 Ų . This increased steric bulk can be leveraged to enhance regioselectivity in palladium-catalyzed cross-coupling reactions by shielding the adjacent bromine atom from undesired side reactions .

Steric Hindrance Regioselectivity Cross-Coupling

Enhanced Lipophilicity (cLogP) for Improved Membrane Permeability in Drug Design

2-Bromo-4-isopropylbenzaldehyde exhibits a consensus Log P (cLogP) of 3.15, with XLOGP3 calculated at 3.2 . This is significantly higher than the calculated cLogP of 2.37 for 2-Bromo-4-methylbenzaldehyde . The increased lipophilicity, driven by the isopropyl group, enhances passive membrane permeability, a desirable property for CNS drug candidates .

Lipophilicity Drug Design Membrane Permeability

Moderate Aqueous Solubility for Biological Assay Compatibility

2-Bromo-4-isopropylbenzaldehyde demonstrates a calculated aqueous solubility (LogS) of -3.5, corresponding to approximately 0.0715 mg/mL . This moderate solubility profile, while lower than more polar benzaldehyde derivatives, is sufficient for preparing stock solutions in DMSO and subsequent dilution in aqueous buffers for biological assays . Stock solutions at 10 mM are readily achievable and stable for extended periods [1].

Aqueous Solubility Assay Compatibility Bioconjugation

Standardized Purity (≥95%) and Storage Specifications

Commercial suppliers consistently specify a minimum purity of 95% for 2-Bromo-4-isopropylbenzaldehyde, with analytical support including NMR, HPLC, and GC . This purity standard aligns with or exceeds the typical specifications for research-grade substituted benzaldehydes, such as 4-bromobenzaldehyde (98+%) . The compound is recommended for long-term storage in a cool, dry environment , and when stored as a stock solution at -80°C, stability is maintained for up to 6 months [1].

Purity Quality Control Storage

GHS Hazard Classification and Safe Handling Requirements

2-Bromo-4-isopropylbenzaldehyde is classified with GHS hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H315 (causes skin irritation), and H335 (may cause respiratory irritation) . This hazard profile is similar to that of many halogenated benzaldehydes . The signal word 'Warning' indicates a moderate level of acute toxicity and irritation potential, necessitating standard laboratory safety practices, including the use of personal protective equipment (PPE) .

Safety Hazard Handling

Optimal Research & Industrial Applications for 2-Bromo-4-isopropylbenzaldehyde (CAS 861897-63-4)


Synthesis of Sterically Demanding Biaryl Scaffolds via Suzuki-Miyaura Coupling

Leverage the increased steric bulk of the isopropyl group to direct regioselective Suzuki-Miyaura cross-coupling at the bromine position, minimizing unwanted side reactions. This is particularly advantageous when synthesizing ortho-substituted biaryl motifs common in pharmaceutical intermediates where precise control over coupling partners is essential . The steric shielding provided by the isopropyl group can be a decisive factor in achieving higher yields of the desired regioisomer compared to less hindered analogs.

Building Block for CNS-Penetrant Drug Candidates

The enhanced lipophilicity (cLogP 3.15) of 2-Bromo-4-isopropylbenzaldehyde makes it a preferred aldehyde building block for the synthesis of compounds intended for central nervous system (CNS) targeting. This property, derived from the isopropyl substituent, increases the likelihood of achieving sufficient blood-brain barrier permeability . Researchers designing CNS-active small molecules can prioritize this compound over less lipophilic benzaldehyde derivatives to optimize lead compound properties.

Preparation of Hydrazone and Schiff Base Derivatives for Biological Screening

Utilize the aldehyde functionality to generate libraries of hydrazone or Schiff base derivatives for antimicrobial or anticancer screening. The combination of the reactive aldehyde group with the lipophilic isopropyl moiety can yield compounds with improved cell permeability and target engagement . The moderate aqueous solubility facilitates compound handling and dilution in assay buffers, streamlining high-throughput screening workflows.

Intermediate in Agrochemical Synthesis

Employ 2-Bromo-4-isopropylbenzaldehyde as a versatile intermediate in the synthesis of novel herbicides or insecticides. The bromine atom provides a handle for further functionalization, while the isopropyl group can modulate the physicochemical properties of the final active ingredient, potentially improving field performance characteristics such as uptake and translocation in plants or pests [1].

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